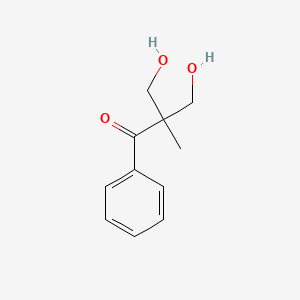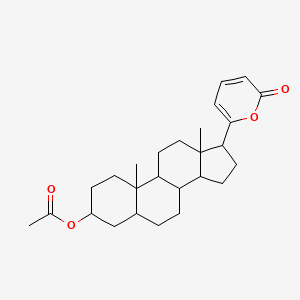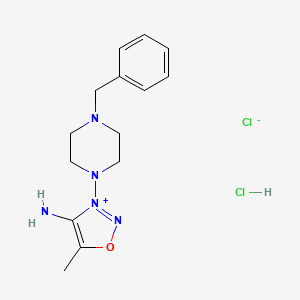
N-Acetyl-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanylglycine is a dipeptide compound composed of N-acetylated L-alanine and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanylglycine typically involves the acetylation of L-alanine followed by coupling with glycine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Oxidative reactions can modify the acetyl group or the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Yields L-alanine and glycine.
Oxidation: Produces oxidized derivatives of the acetyl group or amino acids.
Substitution: Forms substituted derivatives of this compound.
Scientific Research Applications
N-Acetyl-L-alanylglycine has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can enhance the compound’s stability and bioavailability, while the peptide bond allows for specific interactions with biological molecules. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: A single amino acid derivative with similar acetylation but lacking the glycine component.
N-Acetylglycine: Another single amino acid derivative with acetylation on glycine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and used in medical applications.
Uniqueness
The combination of L-alanine and glycine provides distinct properties that can be leveraged in various research and industrial contexts .
Properties
CAS No. |
23506-52-7 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[[(2S)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
OJEZODIGGOJWJW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


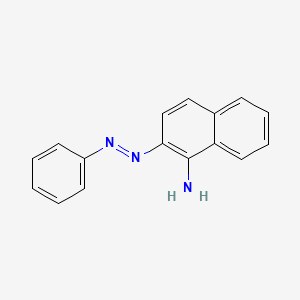
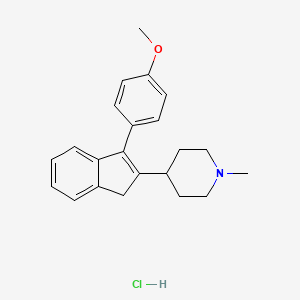
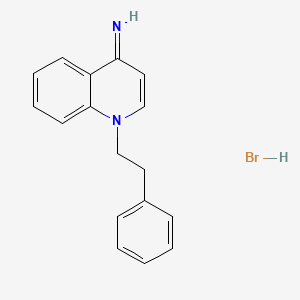
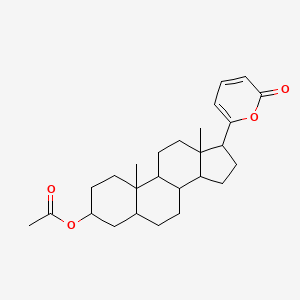
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
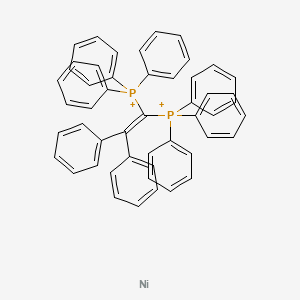
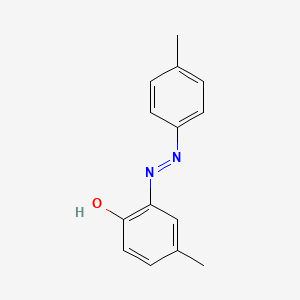
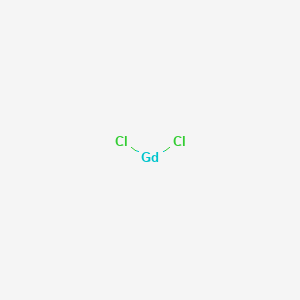
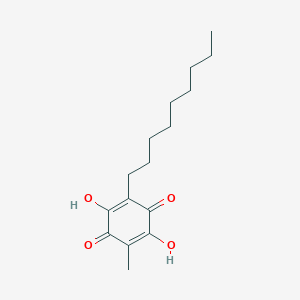
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
